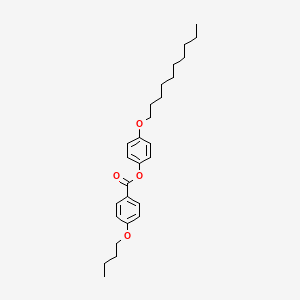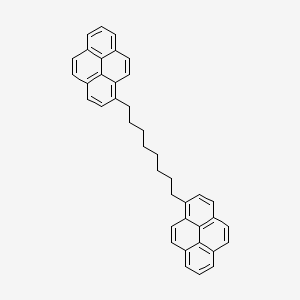
1,1'-(Octane-1,8-diyl)dipyrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(Octane-1,8-diyl)dipyrene is an organic compound characterized by the presence of two pyrene units connected by an octane chain. Pyrene is a polycyclic aromatic hydrocarbon known for its unique optical and electronic properties. The compound’s structure allows it to exhibit interesting chemical and physical behaviors, making it a subject of study in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(Octane-1,8-diyl)dipyrene typically involves the coupling of pyrene units with an octane linker. One common method is the reaction of pyrene with 1,8-dibromooctane in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the coupling process .
Industrial Production Methods: While specific industrial production methods for 1,1’-(Octane-1,8-diyl)dipyrene are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1’-(Octane-1,8-diyl)dipyrene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the pyrene units to dihydropyrene or tetrahydropyrene derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the pyrene rings.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrenequinone, while substitution reactions can produce halogenated pyrene derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’-(Octane-1,8-diyl)dipyrene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential interactions with biological macromolecules due to its aromatic nature.
Medicine: Explored for its potential use in drug delivery systems and as a fluorescent probe for imaging.
Wirkmechanismus
The mechanism of action of 1,1’-(Octane-1,8-diyl)dipyrene involves its interaction with various molecular targets. The compound’s aromatic rings can intercalate with DNA, potentially affecting gene expression and cellular functions. Additionally, its ability to absorb and emit light makes it useful in photophysical studies and applications .
Vergleich Mit ähnlichen Verbindungen
1,1’-(1,12-Dodecanediyl)dipyrene: Similar structure but with a longer alkane linker.
1,1’-(Hexane-1,6-diyl)dipyrene: Similar structure but with a shorter alkane linker.
Uniqueness: 1,1’-(Octane-1,8-diyl)dipyrene is unique due to its specific chain length, which influences its physical properties and reactivity. The octane linker provides a balance between flexibility and rigidity, making it suitable for various applications in materials science and molecular biology .
Eigenschaften
CAS-Nummer |
61549-29-9 |
|---|---|
Molekularformel |
C40H34 |
Molekulargewicht |
514.7 g/mol |
IUPAC-Name |
1-(8-pyren-1-yloctyl)pyrene |
InChI |
InChI=1S/C40H34/c1(3-5-9-27-15-17-33-21-19-29-11-7-13-31-23-25-35(27)39(33)37(29)31)2-4-6-10-28-16-18-34-22-20-30-12-8-14-32-24-26-36(28)40(34)38(30)32/h7-8,11-26H,1-6,9-10H2 |
InChI-Schlüssel |
RYMVTHAFVWTHPF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCCCCCCC5=C6C=CC7=CC=CC8=C7C6=C(C=C8)C=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-[2-(Diethylamino)ethoxy]pyrazine-2-carbonitrile](/img/structure/B14590923.png)
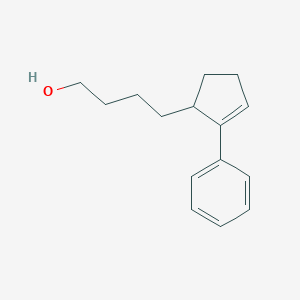
![4-{[1-([1,1'-Biphenyl]-4-yl)pentyl]oxy}butanoic acid](/img/structure/B14590927.png)

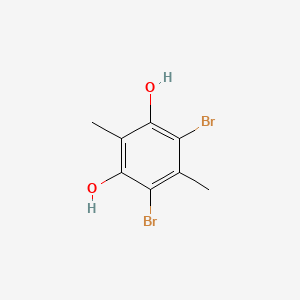
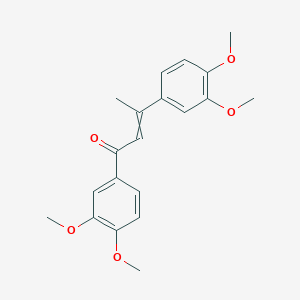
![Dimethyl[(trimethylsilyl)methyl]silyl--mercury (2/1)](/img/structure/B14590959.png)
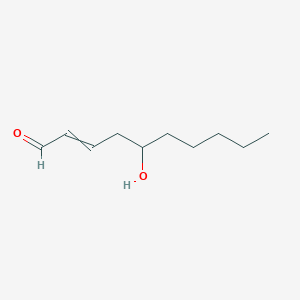

![Sulfuric acid--2-{[(4-aminophenyl)methyl]amino}-N-phenylethane-1-sulfonamide (1/2)](/img/structure/B14590981.png)
![4-Bromo-N-[(1H-indol-3-yl)(phenyl)methyl]-N-(4-nitrophenyl)benzamide](/img/structure/B14590994.png)
